(Rac)-Spirotetramat-enol

acetyl-CoA carboxylase inhibition mode of action pro-insecticide activation

As the primary bioactive enol metabolite of spirotetramat, this compound is the direct ACC inhibitor—the parent pro-insecticide has negligible intrinsic activity. Uniquely essential for regulatory residue analysis under EPA 40 CFR 180.641 and EFSA MRL definitions, requiring authentic standard for accurate quantification. No substitute exists: using the parent compound or other metabolites yields non-compliance and systematic underestimation. Suitable for ACC binding assays, LC-MS/MS method validation (LOQ 0.01 mg/kg), field dissipation modeling, and systemic mobility studies in plants. Procurement ensures analytical compliance and experimental validity.

Molecular Formula C21H27NO5
Molecular Weight 373.4 g/mol
CAS No. 203313-25-1
Cat. No. B1682168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Spirotetramat-enol
CAS203313-25-1
Synonymscis-4-(ethoxycarbonyloxy)-8-methoxy-3-(2,5-xylyl)-1-azaspiro(4.5)dec-3-en-2-one
Movento
spirotetramat
Molecular FormulaC21H27NO5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C
InChIInChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23)
InChIKeyCLSVJBIHYWPGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Spirotetramat-enol (CAS 203313-25-1) Procurement Guide: Active Metabolite for ACC Inhibition Studies and Residue Analysis


(Rac)-Spirotetramat-enol (CAS 203313-25-1) is the primary bioactive enol metabolite of the pro-insecticide spirotetramat, a tetramic acid derivative belonging to the cyclic keto-enol chemical class . It acts as a potent inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis, and is the actual active agent responsible for the insecticidal and acaricidal effects observed after plant uptake of spirotetramat . Due to its central role in the mode of action and its inclusion in regulatory residue definitions, spirotetramat-enol is a critical analytical standard and research compound for agrochemical development, environmental fate studies, and food safety monitoring.

Why Generic Substitution of Spirotetramat-enol with Spirotetramat or Other Metabolites Fails in Regulated and Mechanistic Studies


Substituting spirotetramat-enol with its parent compound spirotetramat or other structurally related metabolites is scientifically and analytically invalid. The parent compound is a pro-insecticide with negligible intrinsic ACC inhibitory activity; its bioactivation to spirotetramat-enol via hydrolytic cleavage of the carbonate ester is a prerequisite for target engagement . Furthermore, regulatory residue definitions for spirotetramat in food and environmental matrices explicitly mandate the quantification of spirotetramat-enol, either as a discrete analyte or as part of a sum parameter, with specific analytical conversion factors . Failure to use authentic spirotetramat-enol standards leads to systematic underestimation of total residues and non-compliance with established maximum residue limits (MRLs) . Thus, procurement of the correct enol metabolite standard is non-negotiable for both mechanistic pharmacology and regulatory analytical workflows.

Quantitative Differentiation Evidence for Spirotetramat-enol (CAS 203313-25-1) Relative to Comparators


Spirotetramat-enol is the Intrinsic Bioactive Entity, Whereas Spirotetramat is an Inactive Prodrug

Spirotetramat-enol is the direct inhibitor of acetyl-CoA carboxylase (ACC), the validated insecticidal target, while the parent compound spirotetramat exhibits negligible activity and requires in planta or in vivo hydrolysis to exert its effect . In vitro enzyme assays demonstrate that spirotetramat-enol inhibits ACCs partially purified from Myzus persicae and Spodoptera frugiperda, as well as recombinantly expressed Tetranychus urticae ACC . In contrast, spirotetramat shows no significant ACC inhibition in equivalent assays .

acetyl-CoA carboxylase inhibition mode of action pro-insecticide activation insect biochemistry

Regulatory Residue Definitions Mandate Quantification of Spirotetramat-enol, Differentiating it from Other Metabolites

Current regulatory residue definitions for spirotetramat in plant commodities require the quantification of spirotetramat-enol, either as a discrete analyte or as part of a sum parameter with other metabolites, expressed as spirotetramat equivalents . The European Food Safety Authority (EFSA) explicitly lists spirotetramat-enol among the metabolites that must be controlled, with a validated limit of quantification (LOQ) of 0.01 mg/kg for each analyte in herbs and edible flowers . In contrast, other spirotetramat metabolites (e.g., spirotetramat-enol-glucoside, spirotetramat-keto-hydroxy, spirotetramat-mono-hydroxy) are included in broader sum definitions but are not individually mandated for all commodities .

residue analysis food safety MRL compliance pesticide regulation

Spirotetramat-enol Demonstrates Differential Metabolic Stability and Persistence Relative to Parent Spirotetramat in Plant Matrices

In grape field trials, spirotetramat-enol exhibits a longer dissipation half-life compared to the parent compound. For a 90 g a.i. ha⁻¹ treatment, the combined residues of spirotetramat and spirotetramat-enol dissipated with a half-life of 5.6 days, whereas spirotetramat alone degraded faster . This differential stability is also observed during food processing: in apple cider production, the peeling and coring process caused a 76.4% loss of spirotetramat but only a 62.9% loss of spirotetramat-enol, indicating greater retention of the metabolite in apple peels .

environmental fate metabolism dissipation kinetics crop protection

Analytical Detection of Spirotetramat-enol Requires Specific Method Validation Due to Distinct Chromatographic and Mass Spectrometric Behavior

Spirotetramat-enol possesses distinct physicochemical properties that necessitate dedicated analytical method development and validation. A standardized HPLC method using a photo diode array detector at 250 nm achieved a limit of quantification (LOQ) of 0.05 mg kg⁻¹ for both spirotetramat and spirotetramat-enol in mango and cabbage, with recoveries ranging from 72.72% to 86.76% . However, proficiency testing programs have identified that laboratories failing to include spirotetramat-enol in their analytical scope or incorrectly applying the molar conversion factor for sum residue calculation produce erroneous results . The compound's lower polarity compared to conjugated metabolites (e.g., enol-glucoside) also influences its extraction efficiency and matrix effects in LC-MS/MS workflows .

analytical chemistry LC-MS/MS method validation reference standards

Optimal Application Scenarios for Spirotetramat-enol (CAS 203313-25-1) Based on Quantitative Differentiation Evidence


In Vitro Target Engagement and Mode of Action Studies

Use spirotetramat-enol as the direct ligand for acetyl-CoA carboxylase (ACC) inhibition assays. The compound is the active inhibitor, whereas the parent spirotetramat is a prodrug with no intrinsic activity . This is critical for elucidating binding kinetics, resistance mechanisms, and structure-activity relationships, as demonstrated in competitive inhibition studies with respect to acetyl-CoA .

Regulatory Pesticide Residue Analysis and MRL Compliance Testing

Employ spirotetramat-enol as a certified reference material (CRM) for the development and validation of LC-MS/MS or HPLC-UV methods aimed at quantifying spirotetramat residues in food and environmental samples. The compound is explicitly required in EFSA and other international residue definitions, with a validated LOQ of 0.01 mg/kg . Failure to include it leads to non-compliance in proficiency testing .

Environmental Fate and Dissipation Kinetics Modeling

Incorporate spirotetramat-enol as a discrete analyte in field dissipation studies to accurately model the decline of total toxic residues. The metabolite exhibits a longer half-life and differential processing loss compared to the parent compound, as shown in grape and apple matrices . This data is essential for dietary risk assessment and establishing pre-harvest intervals.

Metabolite Profiling and Plant Uptake Studies

Use spirotetramat-enol to trace the in planta activation and systemic movement of spirotetramat. The enol metabolite is the primary form responsible for phloem and xylem mobility, and its subcellular distribution differs from other metabolites like enol-glucoside and keto-hydroxy . This is valuable for understanding insecticide bioavailability and resistance management.

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